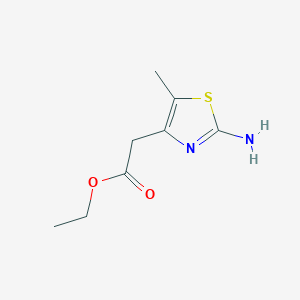

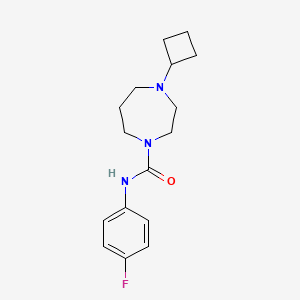

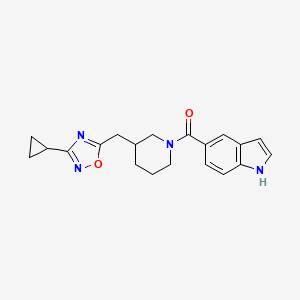

![molecular formula C12H14ClNO2 B2958832 1-[(4-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375267-70-0](/img/structure/B2958832.png)

1-[(4-Chlorophenyl)methoxy]piperidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(4-Chlorophenyl)methoxy]piperidin-4-one” is a compound that has a molecular weight of 237.68 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidin-4-one derivatives have been synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

Molecular Structure Analysis

The 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound has been characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .

Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Physical And Chemical Properties Analysis

The compound “1-[(4-Chlorophenyl)methoxy]piperidin-4-one” has a molecular weight of 237.68 . The storage temperature is room temperature .

科学的研究の応用

Antimicrobial Activity

The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized through reactions involving 4-chlorobenzaldehyde, exhibits significant antimicrobial activities, resembling the effects of reference antimicrobial agents. Its bactericidal and fungicidal properties were highlighted in a study focusing on molecular docking analysis and screening for antimicrobial functionality (Okasha et al., 2022).

Structural Studies

The crystal structure of an adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was determined. This study provides insights into the molecular interactions and structural properties of such compounds (Revathi et al., 2015).

Synthesis and Characterization of Impurities

A study on cloperastine hydrochloride, a piperidine derivative, identified and characterized five impurities in the drug substance, providing insights into the structural aspects and potential impurities of related compounds (Liu et al., 2020).

Chemical Reactions and Kinetics

Investigations into the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates and alicyclic amines contribute to the understanding of how similar compounds react under various conditions, paving the way for potential applications in chemical synthesis (Castro et al., 2001).

Anticonvulsant Properties

The structural and electronic properties of certain anticonvulsant compounds, including those with chlorophenyl-piperidin-4-ol structures, have been studied. These findings are crucial for understanding how such compounds can be optimized for medical use (Georges et al., 1989).

作用機序

While the exact mechanism of action for “1-[(4-Chlorophenyl)methoxy]piperidin-4-one” is not clear, it is known that piperidine derivatives are often used in the treatment of allergies . They have higher affinity to H1 receptors than histamine, which is why they are often clinically used in the treatment of allergies .

Safety and Hazards

将来の方向性

Piperidine is a vital fundament in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-[(4-chlorophenyl)methoxy]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJRDRRJAKMSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methoxy]piperidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

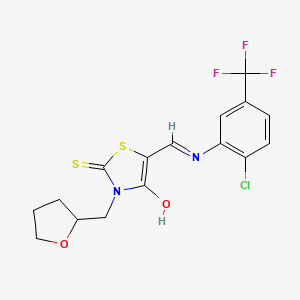

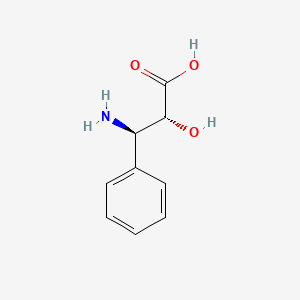

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)

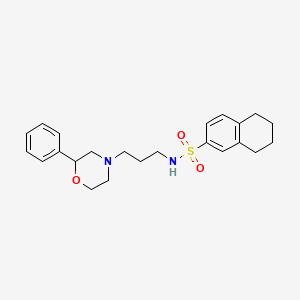

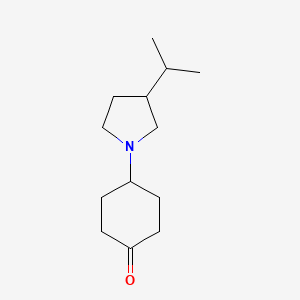

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)

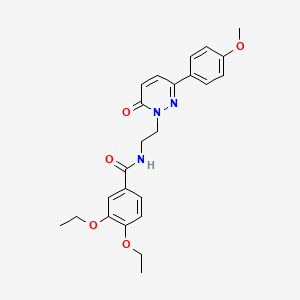

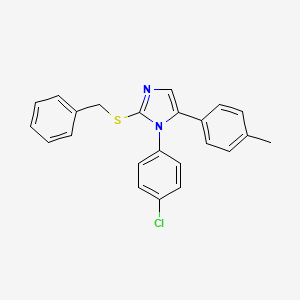

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)

![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)